4-(Phenyl-d5)-3-buten-2-one
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Overview
Description
4-(Phenyl-d5)-3-buten-2-one is a deuterated analog of 4-phenyl-3-buten-2-one, where the phenyl ring is substituted with deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in mechanistic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenyl-d5)-3-buten-2-one typically involves the deuteration of 4-phenyl-3-buten-2-one. One common method is the catalytic hydrogenation of 4-phenyl-3-buten-2-one in the presence of deuterium gas. This process can be carried out using a palladium on carbon catalyst under mild conditions to ensure selective deuteration of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Phenyl-d5)-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Reduction: Formation of phenylbutanol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-(Phenyl-d5)-3-buten-2-one has several applications in scientific research:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 4-(Phenyl-d5)-3-buten-2-one involves its interaction with various molecular targets and pathways. The deuterium atoms in the phenyl ring can influence the compound’s reactivity and stability, making it a valuable tool in studying isotope effects. The compound can participate in various chemical reactions, providing insights into reaction mechanisms and kinetics.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one: The non-deuterated analog of 4-(Phenyl-d5)-3-buten-2-one.
4-(Phenyl-d5)-2-butanone: Another deuterated analog with a different carbonyl position.
4-(Phenyl-d5)-3-buten-1-ol: A deuterated analog with a hydroxyl group.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and mechanistic studies. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(E)-4-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHOZHOGCMHOBV-XLKVIOBLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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